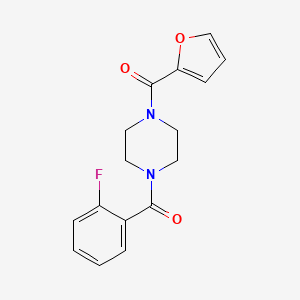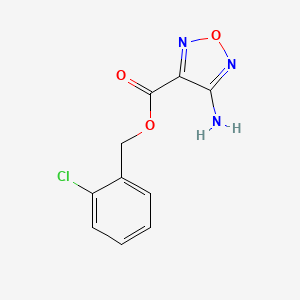
N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,4-dimethoxyphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical entity that has been studied in various contexts due to its interesting chemical and physical properties. While specific studies on this exact compound are limited, related compounds have been extensively researched.
Synthesis Analysis
Synthesis of similar compounds often involves intricate chemical reactions. For instance, a study described the synthesis of N-methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide, highlighting the complexity of such processes (Wei Qun-chao, 2013). Similarly, the formation of spiro-Meisenheimer adduct of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide was studied, demonstrating intricate synthesis routes for related compounds (Macháček, Hassanien, & Štěrba, 1986).
Molecular Structure Analysis
The molecular structure of such compounds is typically complex. Studies like the one on the crystal structure of 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one provide insights into the intricate structure of similar molecules (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions and properties of related compounds have been explored. For instance, the antinociceptive activity of N-(2-Indanyl)-glycinamide hydrochloride was studied, showing the diverse chemical reactions and biological properties these compounds can exhibit (Villetti et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are critical in understanding these compounds. The synthesis and physical studies of lanthanide(III) complexes of N,N-bis(2-hydroxyethyl)glycinate provide relevant information about the physical characteristics of similar compounds (Messimeri et al., 2002).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and chemical interactions, are essential for a comprehensive understanding. Theoretical studies, such as those on intramolecular hydrogen bonds in thiazole derivatives, offer insights into the chemical behavior of related molecules (Castro et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Spiro-Meisenheimer Adduct Formation : Studies have explored the cyclization of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide to form spiro-adducts, indicating a method of synthesizing complex organic structures which could be related to the reactivity and synthetic utility of compounds like N
1-(4-chloro-2-methylphenyl)-N2-(2,4-dimethoxyphenyl)glycinamide (Macháček et al., 1986). - N-Acyl-2-(Dimethoxyphosphoryl)glycinates Synthesis : The synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates highlights a method for creating α,β-dehydro-α-amino acids, showing the versatility of similar glycinate compounds in organic synthesis (Mazurkiewicz & Kuźnik, 2006).
Biological Evaluation
- Antiproliferative Activities : Research on asymmetrical azines related to the 2,4-dimethoxyphenyl group has shown potent cytotoxicity against MCF-7 cell lines, suggesting potential applications in developing anticancer agents (Ganga & Sankaran, 2020).
- Hypoglycemic Activity : The design and synthesis of compounds based on dipeptidyl peptidase IV (DPP-IV) inhibitors indicate the role of glycinamide derivatives in maintaining hypoglycemic activity, suggesting potential applications in diabetes treatment (Wei Qun-chao, 2013).
Theoretical Studies
- Intramolecular Hydrogen Bonds : Theoretical studies of thiazole derivatives containing similar structural motifs have provided insights into the nature of intramolecular hydrogen bonds, which could be relevant for understanding the properties and reactivity of N
1-(4-chloro-2-methylphenyl)-N2-(2,4-dimethoxyphenyl)glycinamide (Castro et al., 2007).
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,4-dimethoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-8-12(18)4-6-14(11)20-17(21)10-19-15-7-5-13(22-2)9-16(15)23-3/h4-9,19H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJCPUPFBNTNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CNC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5507586.png)



![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![N-(4-fluorophenyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5507636.png)


![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)
